molecular formula C31H46O4 B13842099 Vitamin K1 Hydroperoxide

Vitamin K1 Hydroperoxide

Cat. No.: B13842099
M. Wt: 482.7 g/mol
InChI Key: YUTUNMUCBDSKNC-PGGNBPONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin K1 Hydroperoxide typically involves the oxidation of Vitamin K1. One common method is the reaction of Vitamin K1 with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide group without over-oxidation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Vitamin K1 is oxidized using hydrogen peroxide under controlled conditions. The product is then purified using techniques such as chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Vitamin K1 Hydroperoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol.

    Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: More oxidized forms of Vitamin K1 derivatives.

    Reduction: Vitamin K1 alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Vitamin K1 Hydroperoxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound to study oxidation reactions.

    Biology: Investigated for its role in cellular oxidative stress and its potential effects on cellular metabolism.

    Medicine: Studied for its potential therapeutic effects, particularly in relation to its antioxidant properties.

    Industry: Used in the development of new materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of Vitamin K1 Hydroperoxide involves its interaction with various molecular targets and pathways. The hydroperoxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to oxidative stress and modulation of cellular signaling pathways. The compound’s effects are mediated through its ability to alter the redox state of cells and influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Vitamin K1 (Phylloquinone): The parent compound, primarily involved in blood clotting and bone metabolism.

    Vitamin K2 (Menaquinones): A group of compounds with similar structures but different side chains, involved in various physiological processes.

    Vitamin K3 (Menadione): A synthetic form of Vitamin K with different biological activities.

Uniqueness

Vitamin K1 Hydroperoxide is unique due to the presence of the hydroperoxide group, which imparts distinct chemical reactivity and biological effects. This makes it a valuable compound for studying oxidative processes and developing new therapeutic strategies.

Properties

Molecular Formula

C31H46O4

Molecular Weight

482.7 g/mol

IUPAC Name

2-[(E,7R,11R)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1

InChI Key

YUTUNMUCBDSKNC-PGGNBPONSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OO

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO

Origin of Product

United States

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